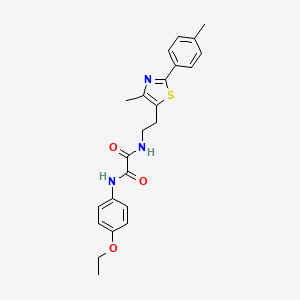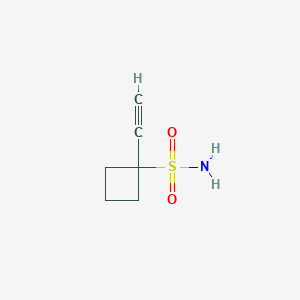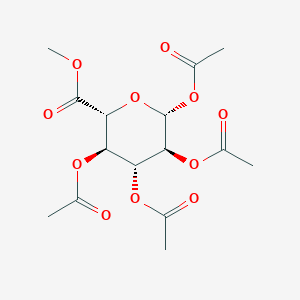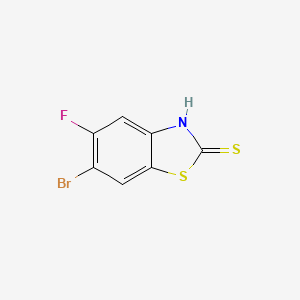![molecular formula C15H18ClN3O B2372496 N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide CAS No. 956266-07-2](/img/structure/B2372496.png)
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a benzyl group attached to one of the nitrogen atoms in the pyrazole ring, and a 2-chloroacetamide group attached to the methyl group .Chemical Reactions Analysis
Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in the formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For this compound, its properties would be influenced by the presence of the pyrazole ring, the benzyl group, and the 2-chloroacetamide group .Aplicaciones Científicas De Investigación
Antipsychotic Potential
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide and its derivatives have been explored for their potential as antipsychotic agents. A study by Wise et al. (1987) investigated similar compounds which reduced spontaneous locomotion in mice and did not bind to D2 dopamine receptors, a characteristic different from available antipsychotics (Wise et al., 1987).
Anti-inflammatory Activity
Research on N-substituted acetamides, including structures related to this compound, has indicated significant anti-inflammatory properties. A study by Sunder & Maleraju (2013) synthesized derivatives that showed considerable anti-inflammatory activity (Sunder & Maleraju, 2013).
Herbicidal Applications
Certain derivatives of this compound have been evaluated for use as herbicides. An example is provided by the work of Weisshaar & Böger (1989), who studied chloroacetamides as herbicides for various crops (Weisshaar & Böger, 1989).
Antitumor and Autophagy Modulation
Compounds structurally similar to this compound have been shown to have antiproliferative activity and affect autophagy. Ai et al. (2017) reported that certain benzamides exhibited antiproliferative effects and influenced mTORC1 activity and autophagy (Ai et al., 2017).
Corrosion Inhibition
Derivatives of this chemical have been studied for their potential as corrosion inhibitors. Research by Wang et al. (2006) explored bipyrazolic-type compounds, including similar structures, for their inhibitory effects on metal corrosion (Wang et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, indicating a potential for diverse molecular and cellular effects .
Direcciones Futuras
The future research directions would depend on the specific properties and activities of the compound. Given the known biological activities of pyrazole compounds, potential research directions could include further exploration of these activities and the development of related compounds for use in medical or industrial applications .
Propiedades
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-14(9-17-15(20)8-16)12(2)19(18-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRGLAFVCDYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)
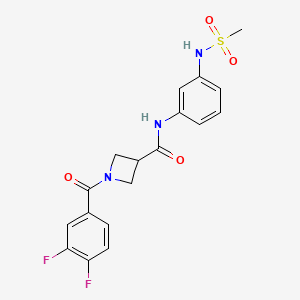
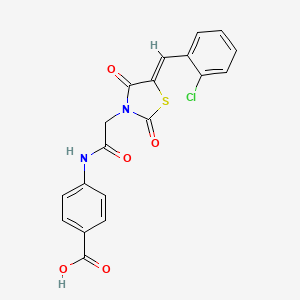


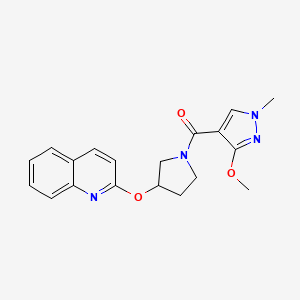
![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)
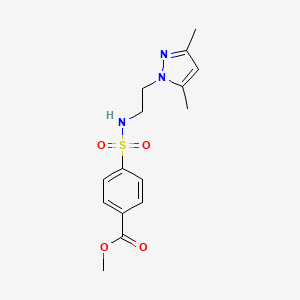
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2372427.png)
